Cas no 143361-81-3 (4-(oxazolo[4,5-c]pyridin-2-yl)aniline)
![4-(oxazolo[4,5-c]pyridin-2-yl)aniline structure](https://ja.kuujia.com/scimg/cas/143361-81-3x500.png)
4-(oxazolo[4,5-c]pyridin-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(oxazolo[4,5-c]pyridin-2-yl)aniline
- 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline
-
- MDL: MFCD11519732
- インチ: 1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
- InChIKey: XLCQTFFDEWTZDP-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2=NC3=C(O2)C=CN=C3)C=C1
4-(oxazolo[4,5-c]pyridin-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB376037-500mg |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; . |
143361-81-3 | 500mg |
€397.00 | 2024-06-12 | ||
abcr | AB376037-1g |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; . |
143361-81-3 | 1g |
€424.00 | 2024-06-12 | ||
abcr | AB376037-5 g |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline |
143361-81-3 | 5 g |
€1,072.00 | 2023-07-19 | ||
abcr | AB376037-500 mg |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline |
143361-81-3 | 500 mg |
€397.00 | 2023-07-19 | ||
abcr | AB376037-5g |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; . |
143361-81-3 | 5g |
€1072.00 | 2024-06-12 | ||
abcr | AB376037-1 g |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline |
143361-81-3 | 1 g |
€424.00 | 2023-07-19 |
4-(oxazolo[4,5-c]pyridin-2-yl)aniline 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
4-(oxazolo[4,5-c]pyridin-2-yl)anilineに関する追加情報
Professional Introduction to 4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS No. 143361-81-3)
4-(oxazolo[4,5-c]pyridin-2-yl)aniline, identified by its CAS number 143361-81-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural motif of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline combines the nitrogen-rich heterocycle oxazole with the aromatic ring system of aniline, creating a molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.
The oxazolopyridine core in 4-(oxazolo[4,5-c]pyridin-2-yl)aniline is particularly noteworthy due to its ability to interact with biological targets in multiple ways. The oxazole ring provides a rigid structure that can be fine-tuned for optimal binding affinity, while the pyridine moiety introduces additional hydrogen bonding and π-stacking interactions. These features have made oxazolopyridine derivatives attractive candidates for developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic diseases, cancer, and inflammatory disorders.
In recent years, there has been a surge in research focused on developing novel oxazolopyridine-based compounds with enhanced pharmacological properties. One of the most compelling areas of investigation has been their potential as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. Studies have demonstrated that 4-(oxazolo[4,5-c]pyridin-2-yl)aniline and its derivatives exhibit inhibitory activity against several kinases by binding to their active sites and disrupting normal signaling cascades.
For instance, research published in leading pharmaceutical journals has highlighted the ability of certain analogs of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline to selectively inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are overexpressed in many cancer cell lines and are key drivers of tumor growth and angiogenesis. The molecular interactions between 4-(oxazolo[4,5-c]pyridin-2-yl)aniline derivatives and these kinases have been studied using computational chemistry techniques, which have revealed detailed insights into the binding modes and key interaction points.
The aniline moiety in 4-(oxazolo[4,5-c]pyridin-2-yl)aniline also contributes to its pharmacological profile by providing a site for further functionalization. By modifying the substituents on the aniline ring, researchers can fine-tune solubility, metabolic stability, and target specificity. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their potential as therapeutic agents.
In addition to its applications in oncology, 4-(oxazolo[4,5-c]pyridin-2-yl)aniline has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including rheumatoid arthritis and atherosclerosis. Preclinical studies have indicated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The precise mechanisms by which these compounds exert their anti-inflammatory effects are still under investigation, but early findings suggest that they may interact with transcription factors such as NF-κB and MAPKs.
The synthesis of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route begins with the condensation of an appropriate oxazole derivative with a pyridine intermediate under acidic conditions. Subsequent functionalization steps, such as nitration or reduction of the aniline ring, can be performed to introduce additional pharmacophores or enhance solubility.
The pharmacokinetic properties of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline are also critical factors in its development as a drug candidate. Studies have shown that this compound exhibits moderate oral bioavailability in animal models due to its ability to cross the blood-brain barrier efficiently. However, further modifications may be necessary to improve its metabolic stability and reduce potential side effects. Techniques such as structure-based drug design and high-throughput screening are being employed to identify optimized analogs with improved pharmacokinetic profiles.
The future directions for research on 4-(oxazolo[4,5-c]pyridin-2-yl)aniline include exploring its potential in combination therapies and investigating its mechanisms of action at a molecular level. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or reduce resistance development. Preliminary data suggest that combining 4-(oxazolo[4,5-c]pyridin-2-yl)aniline derivatives with other kinase inhibitors or targeted agents could enhance therapeutic outcomes in cancer patients.
Molecular dynamics simulations have also been instrumental in understanding how 4-(oxazolo[4,5-c]pyridin-2-yl)aniline interacts with biological targets at an atomic level. These simulations provide valuable insights into the dynamic conformational changes that occur upon binding and help predict how different modifications might affect binding affinity and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development process.
In conclusion, 4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS No. 143361-81-3) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features make it an effective scaffold for developing small-molecule inhibitors targeting various disease-related pathways. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives through innovative synthetic strategies and advanced computational methods.
143361-81-3 (4-(oxazolo[4,5-c]pyridin-2-yl)aniline) 関連製品
- 73161-81-6((4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone)
- 1805578-61-3(Methyl 3-bromo-4-cyano-5-hydroxybenzoate)
- 2219407-27-7(3-(4-methyl-1h-imidazol-2-yl)propanoic acid hydrochloride)
- 1804408-63-6(Methyl 5-cyano-3-hydroxypyridine-2-acetate)
- 2490375-47-6((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol)
- 1017418-54-0(3-(2-Methoxyphenyl)Morpholine)
- 480419-14-5(8-Methylisoquinolin-7-amine)
- 1975119-08-4(1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester)
- 147325-09-5((S)-N-Boc-L-homoserine Ethyl Ester)
- 1448027-84-6({4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine)
